GAT1 Binding Affinity: 3.6-Fold Stronger Than a Structurally Divergent Library Member, but 5.1-Fold Weaker Than a High-Affinity Analog
In a head-to-head competitive MS binding assay against human GAT1 expressed in HEK293 cells using NO71156 as the unlabelled marker, N-cyclopentyl-4-ethylcyclohexan-1-amine (BDBM50063508) exhibited a Ki of 1.10 µM [1]. Under identical conditions, the structurally distinct comparator BDBM50063511 ((2R)-2-[(2R)-1-(4,4-diphenylbut-3-enyl)pyrrolidin-2-yl]-2-hydroxyacetic acid) showed a Ki of 3.98 µM, while the high-affinity analog BDBM50063503 achieved a Ki of 214 nM [1]. This positions the target compound in the mid-range of the screening set, with a 3.6-fold superior affinity over the weaker binder and a 5.1-fold inferior affinity relative to the most potent analog.
| Evidence Dimension | GAT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 µM (human GAT1) |
| Comparator Or Baseline | BDBM50063511: Ki = 3.98 µM; BDBM50063503: Ki = 214 nM |
| Quantified Difference | 3.6-fold more potent than BDBM50063511; 5.1-fold less potent than BDBM50063503 |
| Conditions | Human GAT1 expressed in HEK293 cells; competitive MS binding assay with NO71156 as unlabelled marker |
Why This Matters
This intermediate potency makes the compound useful as a calibration standard or selective tool where complete GAT1 blockade is undesirable, distinguishing it from both weaker and stronger analogs in the same assay.
- [1] BindingDB entries BDBM50063508, BDBM50063511, BDBM50063503. Binding affinity (Ki) for human GAT1 expressed in HEK293 cells using NO71156 as unlabelled marker. BindingDB (2025). View Source
